(R)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3R)-3-pyrimidin-4-yloxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-5-10(8-16)18-11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVJRFUABFSEAF-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Base Selection : Sodium hydroxide or potassium carbonate is typically employed to deprotonate the hydroxyl group of the pyrrolidine, enhancing its nucleophilicity. Anhydrous conditions are critical to avoid hydrolysis of the tert-butyl carbamate.
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Solvent System : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both reactants and stabilize transition states.
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Temperature : Reactions proceed efficiently at 80–100°C, with completion within 12–24 hours. Microwave-assisted synthesis has been explored to reduce reaction times to 1–2 hours while maintaining yields >85%.
Representative Procedure
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Dissolve (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equiv) and 4-chloropyrimidine (1.2 equiv) in DMF.
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Add potassium carbonate (2.5 equiv) and heat at 90°C under nitrogen for 18 hours.
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Quench with ice water, extract with ethyl acetate, and purify via silica chromatography (hexane/ethyl acetate 4:1) to obtain the product as a white solid (yield: 78–82%).
Mitsunobu Reaction for Ether Formation
For stereospecific synthesis, the Mitsunobu reaction offers superior control over the configuration at the pyrrolidine’s 3-position. This method utilizes diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to mediate the coupling between a pyrimidinone and a chiral alcohol.
Key Advantages
Optimized Protocol
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React 2-mercaptopyrimidin-4(3H)-one (1.0 equiv) with (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.1 equiv) in tetrahydrofuran (THF).
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Add PPh₃ (1.3 equiv) and DIAD (1.3 equiv) dropwise at 0°C, then warm to room temperature.
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Purify by flash chromatography (hexane/ethyl acetate 9:1) to yield the product (70–75%).
Palladium-Catalyzed Cross-Coupling
Palladium-mediated cross-coupling provides an alternative route, particularly for introducing substituted pyrimidine rings. This method is advantageous for late-stage diversification of the pyrimidine moiety.
Catalytic System
Example Synthesis
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Combine (R)-tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 equiv) with 4-bromopyrimidine (1.5 equiv) in dioxane/water (4:1).
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Add Pd(dppf)Cl₂ (0.1 equiv) and Cs₂CO₃ (3.0 equiv), then heat at 90°C for 12 hours.
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Isolate the product via extraction and column chromatography (yield: 65–70%).
Comparative Analysis of Synthetic Methods
| Method | Yield | Stereochemical Control | Scalability | Key Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 78–82% | Moderate | High | Requires excess base; side reactions |
| Mitsunobu Reaction | 70–75% | Excellent | Moderate | High cost of DIAD and PPh₃ |
| Palladium Cross-Coupling | 65–70% | Good | Low | Catalyst cost; purification challenges |
Characterization and Quality Control
Post-synthetic characterization ensures the integrity of the (R)-enantiomer:
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NMR Spectroscopy :
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Chiral HPLC : Chiralpak IC column (hexane/isopropanol 90:10) confirms enantiomeric excess >99%.
Industrial-Scale Considerations
For large-scale production, the nucleophilic substitution route is favored due to its simplicity and lower reagent costs. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the pyrrolidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₁₄H₁₉N₃O₃
Molecular Weight: 279.33 g/mol
IUPAC Name: (R)-tert-butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate
CAS Number: 1420968-67-7
The compound features a pyrrolidine ring substituted with a tert-butyl ester and a pyrimidine moiety, which contributes to its unique chemical properties and biological activities.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents. Studies have shown that it can act as a ligand in biochemical assays, providing insights into enzyme kinetics and mechanisms .
Organic Synthesis
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and reduction reactions, enhances its utility in synthetic chemistry .
Biochemical Studies
Research indicates that this compound can modulate enzyme activity through specific interactions with molecular targets. The pyrimidine moiety may participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds, influencing biological pathways .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in inhibiting specific enzymes related to disease pathways. For instance, its role as a ligand has been documented in assays targeting retinol binding proteins, suggesting potential applications in treating age-related macular degeneration .
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Heteroaromatic Ring
Pyrimidine vs. Pyridine Derivatives
The substitution of pyrimidine with pyridine rings significantly alters electronic and steric properties. For example:
- tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate (Compound 35) This analog replaces pyrimidine with a 4-chloro-3-hydroxyphenyl-substituted isoquinoline ring. The bulky isoquinoline group likely reduces solubility but enhances π-π stacking interactions in biological systems. Reported synthesis yield: 50% .
- tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Features a pyridine ring with iodine and methoxy substituents.
Pyrimidine Substituent Modifications
- (R)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate
Differs by an ethoxy group at the pyrimidine 6-position. This modification enhances lipophilicity (logP increase) and may improve metabolic stability. Storage requires refrigeration, suggesting higher sensitivity to degradation than the parent compound . - (R)-tert-Butyl 3-((6-methoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate Replaces the oxygen linker with an amino group, altering hydrogen-bonding capacity. Molecular weight: 294.35; hazard profile includes irritancy (H315, H319) .
Stereochemical and Functional Group Variations
- (S)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate The S-configuration and cyano group (vs. pyrimidin-4-yloxy) drastically change polarity and reactivity. Similarity score: 0.88 .
- (3R,4S)-rel-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate Introduces a hydroxyl and methyl group, increasing hydrogen-bond donor capacity but reducing aromatic interactions. Similarity score: 0.85 .
Key Research Findings
- Synthetic Accessibility : The target compound’s pyrimidine-oxygen linker enables straightforward functionalization, whereas bulkier analogs (e.g., Compound 35) show lower yields (50%) .
- Biological Relevance : Pyrimidine derivatives generally exhibit better kinase inhibition than pyridine analogs due to enhanced hydrogen-bonding with ATP-binding pockets.
- Stability : Ethoxy-substituted pyrimidine derivatives require refrigeration, indicating higher instability versus methoxy or unsubstituted variants .
Biological Activity
(R)-tert-Butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C14H21N3O3
- Molecular Weight : 279.33 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)(C)OC(=O)N1CC(C1)OC2=NC=CN=C2
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the pyrimidine moiety allows for potential π-π stacking interactions with aromatic residues in target proteins, while the pyrrolidine ring can participate in hydrogen bonding, enhancing binding affinity and specificity.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties against various bacterial strains. For instance, research involving derivatives of pyrimidine compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections caused by resistant strains.
| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 21 | 25 |
| Escherichia coli | 24 | 20 |
| Pseudomonas aeruginosa | 22 | 30 |
Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor. In particular, it shows promise in inhibiting certain kinases involved in cancer pathways. Molecular docking studies suggest that this compound binds effectively to the ATP-binding site of these kinases, thereby blocking their activity.
Case Studies
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Study on Antimicrobial Efficacy :
A study published in MDPI evaluated various derivatives of pyrrolidine compounds, including this compound, against clinical isolates of resistant bacteria. The results indicated that this compound exhibited a notable antibacterial effect, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . -
Cancer Research :
In a separate investigation focused on cancer therapeutics, this compound was tested for its ability to inhibit specific cancer cell lines. The compound demonstrated cytotoxic effects at micromolar concentrations, suggesting its potential as a lead compound for further development in oncology .
Q & A
Q. What are the established synthetic routes for (R)-tert-butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves coupling pyrimidin-4-ol with a chiral pyrrolidine intermediate. Key steps include:
- Protection : Use of tert-butyloxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen during functionalization .
- Coupling : Mitsunobu or SNAr reactions to introduce the pyrimidin-4-yloxy group. Solvent choice (e.g., THF or DMF) and temperature (0–25°C) critically influence yield .
- Chiral Resolution : Chiral HPLC or enzymatic resolution ensures enantiomeric purity. For example, using immobilized lipases in organic solvents .
- Optimization : Design of Experiments (DoE) can identify optimal molar ratios, catalyst loading (e.g., Pd for cross-couplings), and reaction times .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodological Answer :
- X-ray Crystallography : Resolves stereochemistry and confirms the (R)-configuration. SHELX software is widely used for refinement .
- NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl3) identifies key peaks: tert-butyl (~1.4 ppm singlet), pyrrolidine protons (2.5–4.0 ppm), and pyrimidine aromatic signals (8.0–9.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for C₁₄H₂₂N₄O₃: 294.1692) .
Q. What safety measures are required when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields or purity across studies?
- Methodological Answer :
- Root-Cause Analysis : Compare reaction conditions (e.g., solvent purity, inert atmosphere integrity). For instance, trace moisture can hydrolyze Boc groups, reducing yield .
- Analytical Cross-Validation : Reproduce analyses (HPLC, NMR) using standardized protocols. Discrepancies in pyrimidine coupling efficiency may arise from varying catalyst lots .
- Data Reconciliation : Apply multivariate statistics to isolate critical variables (e.g., temperature vs. catalyst loading) .
Q. What strategies ensure stereochemical fidelity during scale-up from milligram to gram quantities?
- Methodological Answer :
- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to maintain enantioselectivity at scale .
- In-line Monitoring : FTIR or Raman spectroscopy tracks reaction progress and detects racemization .
- Crystallization Control : Seeding with enantiopure crystals prevents polymorphic shifts .
Q. How do computational models predict the compound’s pharmacokinetic properties and reactivity?
- Methodological Answer :
- Quantum Chemistry : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict sites of electrophilic/nucleophilic reactivity .
- MD Simulations : Molecular dynamics in lipid bilayers assess membrane permeability (logP ~2.5 suggests moderate blood-brain barrier penetration) .
- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity (AMES test alerts) .
Q. What are the challenges in derivatizing the pyrimidine ring for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Regioselectivity : Pyrimidine C2/C4 positions are prone to side reactions. Directed ortho-metalation (DoM) with LDA enables selective functionalization .
- Protection Strategies : Temporary silyl ethers protect the pyrrolidine oxygen during pyrimidine halogenation .
- Cross-Coupling Limitations : Suzuki-Miyaura reactions require careful ligand selection (e.g., SPhos for aryl boronic acids) to avoid dehalogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
